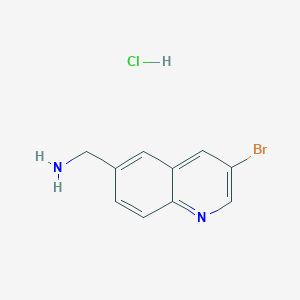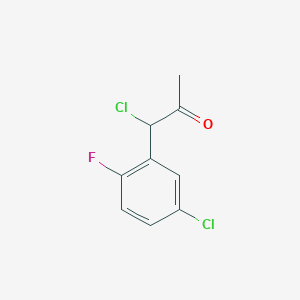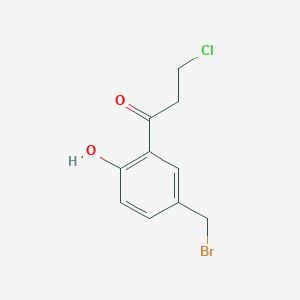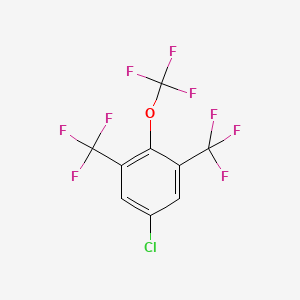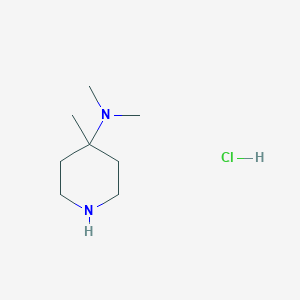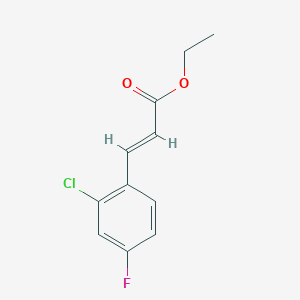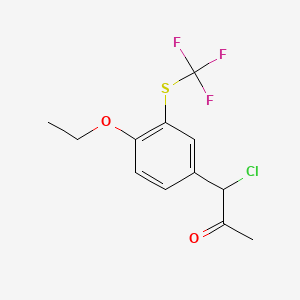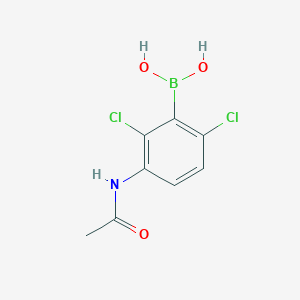
(3-Acetamido-2,6-dichlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetamido-2,6-dichlorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetamido and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetamido-2,6-dichlorophenyl)boronic acid typically involves the following steps:
Nitration: The starting material, 2,6-dichloroaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.
Borylation: Finally, the acetamido compound undergoes a borylation reaction with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Acetamido-2,6-dichlorophenyl)boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: 3-Acetamido-2,6-dichlorophenol.
Reduction: 3-Acetamido-2,6-dichlorophenylboronic ester.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Coupling: (3-Acetamido-2,6-dichlorophenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes that interact with boronic acids, making it useful in biochemical studies.
Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways: (3-Acetamido-2,6-dichlorophenyl)boronic acid exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its boronic acid group. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s mechanism of action often involves the formation of reversible covalent bonds with active site residues of enzymes.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the acetamido and dichloro substituents, making it less specific in certain reactions.
(3-Acetamidophenyl)boronic Acid: Similar structure but without the dichloro groups, resulting in different reactivity and selectivity.
(2,6-Dichlorophenyl)boronic Acid: Lacks the acetamido group, affecting its interaction with biological targets.
Uniqueness: (3-Acetamido-2,6-dichlorophenyl)boronic acid is unique due to the presence of both acetamido and dichloro groups, which enhance its reactivity and specificity in chemical reactions and biological interactions. This makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H8BCl2NO3 |
|---|---|
Molecular Weight |
247.87 g/mol |
IUPAC Name |
(3-acetamido-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C8H8BCl2NO3/c1-4(13)12-6-3-2-5(10)7(8(6)11)9(14)15/h2-3,14-15H,1H3,(H,12,13) |
InChI Key |
VOMSLJRFAOIIBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)NC(=O)C)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)

![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)

